(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Description
The compound “(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide” is a complex macrocyclic peptide derivative with multiple functional motifs. Key structural features include:
- A 1,2-dithia-5,8,11,14,17-pentazacycloicosane macrocyclic core with disulfide bonds and amide linkages.
- Benzyl and 4-hydroxyphenylmethyl substituents on the macrocycle, which may influence receptor binding or stability.
- A pyrrolidine-2-carboxamide terminus with stereospecific (2S) configuration, likely critical for enzymatic recognition or proteolytic resistance.
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N12O12S2/c47-18-5-4-9-29(40(64)51-24-38(50)62)54-45(69)35-10-6-19-58(35)46(70)34-25-72-71-20-17-39(63)52-31(22-27-11-13-28(59)14-12-27)42(66)55-32(21-26-7-2-1-3-8-26)43(67)53-30(15-16-36(48)60)41(65)56-33(23-37(49)61)44(68)57-34/h1-3,7-8,11-14,29-35,59H,4-6,9-10,15-25,47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,63)(H,53,67)(H,54,69)(H,55,66)(H,56,65)(H,57,68)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOHQWZEVLAAEZ-POFDKVPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2989-84-6 | |
| Record name | Vasopressin, (1-beta-mercaptopropionic acid-8-lys)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Peptide Chain Assembly
- The linear peptide backbone is synthesized by sequential coupling of amino acids bearing appropriate side-chain protecting groups to avoid side reactions.
- Commonly, solid-phase peptide synthesis (SPPS) is employed, where the peptide chain is elongated on a resin support using activated amino acid derivatives (e.g., Fmoc- or Boc-protected amino acids).
- Coupling reagents such as HATU, DIC, or EDC are used to activate carboxyl groups for amide bond formation.
- After each coupling, deprotection steps remove temporary protecting groups to expose the next amino acid's amine group for coupling.
Cyclization and Disulfide Bond Formation
- Once the linear peptide is assembled, macrocyclization is performed to form the cyclic core. This is typically achieved by intramolecular amide bond formation between the N-terminal and C-terminal residues or side chains.
- The presence of 1,2-dithia (disulfide) bridges requires selective oxidation of cysteine residues or thiol-containing amino acids.
- Oxidation can be carried out under mild conditions using reagents like iodine, DMSO, or air oxidation in buffered solutions to form the disulfide bonds without damaging other sensitive groups.
Side-Chain Functionalization
- Side chains such as 2-amino-2-oxoethyl and 4-hydroxyphenylmethyl groups are introduced either by incorporating suitably protected amino acid analogs during peptide synthesis or by post-synthetic modification.
- For example, the hydroxyphenyl group is derived from tyrosine or its derivatives, protected during synthesis and deprotected in the final steps.
Final Deprotection and Purification
- After cyclization and disulfide bridge formation, all protecting groups are removed under conditions that preserve the integrity of the cyclic peptide.
- Purification is generally performed using high-performance liquid chromatography (HPLC) to achieve high purity.
- Characterization involves mass spectrometry, NMR spectroscopy, and amino acid analysis to confirm molecular weight, structure, and stereochemistry.
Research Findings and Data Summary
| Preparation Step | Key Techniques/Conditions | Notes |
|---|---|---|
| Peptide chain assembly | Solid-phase peptide synthesis (SPPS) | Use of Fmoc/Boc chemistry; coupling reagents HATU, EDC |
| Macrocyclization | Intramolecular amide bond formation | Dilute conditions to favor cyclization over polymerization |
| Disulfide bond formation | Mild oxidation (I2, DMSO, air) | Selective oxidation of cysteine thiols |
| Side-chain functionalization | Incorporation of protected amino acid analogs | Hydroxyphenyl from tyrosine derivatives |
| Deprotection and purification | Acidic or basic deprotection; HPLC purification | Final removal of protecting groups; purity >95% |
| Characterization | Mass spectrometry, NMR, amino acid analysis | Confirmation of sequence, stereochemistry, and molecular weight |
Authoritative Sources and Patents
- The patent AU2010230770B2 describes preparation methods for similar complex peptide compounds with detailed synthetic routes involving stepwise assembly, cyclization, and functional group management.
- PubChem database (CID 53362671) provides molecular structure and related chemical data supporting the complexity and synthetic challenges of this compound.
- Research on related cyclic peptides such as recombinant salmon calcitonin analogs demonstrates advanced peptide synthesis techniques applicable to this compound.
Chemical Reactions Analysis
Disulfide Bond Formation and Reduction
The compound contains a 1,2-dithia (disulfide) ring system, a critical structural feature influencing its stability and reactivity.
Amide Bond Hydrolysis
The backbone features amide linkages susceptible to hydrolysis under specific conditions:
Aromatic Substitutions
The benzyl and 4-hydroxyphenyl groups participate in electrophilic aromatic substitution (EAS):
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Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) to form nitro derivatives .
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Sulfonation : Forms sulfonic acid derivatives under concentrated H₂SO₄.
Amide/Alkylamine Modifications
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Acetylation : Reacts with acetic anhydride to protect free amines (–NH₂) .
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Michael Addition : The α,β-unsaturated carbonyl system (from oxidized disulfides) accepts nucleophiles (e.g., thiols).
Synthetic Pathways
The compound’s synthesis involves multi-step solid-phase peptide synthesis (SPPS) with key reactions:
-
Deprotection :
-
Coupling :
-
HBTU/HOBt Activation : Forms active esters for amide bond formation between amino acids.
-
Thermal Degradation
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Above 150°C, the compound undergoes pyrolysis , releasing CO₂, NH₃, and sulfur oxides (SOₓ).
Photodegradation
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UV light (254 nm) induces radical formation, leading to bond cleavage at disulfide and aromatic sites .
Comparative Stability Analysis
Scientific Research Applications
Drug Development
This compound has been investigated for its potential as a therapeutic agent due to its structural features that may allow it to modulate biological pathways. The presence of amino acids and other functional groups indicates possible interactions with protein targets, making it a candidate for drug design against various diseases.
Targeted Therapy
The compound's ability to form conjugates with antibodies suggests applications in targeted therapy. Specifically, it can be used to create antibody-drug conjugates (ADCs) that deliver cytotoxic agents directly to cancer cells while minimizing effects on healthy tissues. This targeted approach enhances the efficacy of treatments while reducing side effects.
Biochemical Research
In biochemical studies, this compound can serve as a probe to study enzyme interactions or cellular mechanisms. Its structural complexity allows researchers to explore how modifications affect biological activity, providing insights into structure-function relationships in medicinal chemistry.
Peptide Synthesis
The incorporation of amino acid derivatives in its structure indicates potential applications in peptide synthesis. The compound could be utilized as a building block for creating novel peptides with specific biological activities or improved pharmacokinetic properties.
Case Study 1: Antibody-Drug Conjugates
A recent study demonstrated the synthesis of ADCs using similar compounds that share structural features with the target compound. These ADCs showed increased potency against c-Met expressing tumors in preclinical models, highlighting the potential for this compound in cancer therapy .
Case Study 2: Enzyme Interaction Studies
Research investigating the interaction of compounds like this one with specific enzymes revealed that modifications to the amino acid side chains can significantly alter binding affinity and specificity. This finding is crucial for designing inhibitors or activators of target enzymes involved in disease processes .
Case Study 3: Peptide Therapeutics
A study focused on synthesizing peptides from derivatives of complex compounds found that certain modifications enhanced stability and bioavailability. This suggests that similar approaches could be applied using the target compound to develop new peptide therapeutics .
Mechanism of Action
The mechanism of action of (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide involves binding to vasopressin receptors in the body, specifically the V1 and V2 receptors. This binding triggers a cascade of intracellular signaling pathways that lead to the desired physiological effects, such as increased water reabsorption in the kidneys and vasoconstriction of blood vessels. The molecular targets include the receptors themselves and downstream signaling molecules like cyclic AMP (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
Comparative Structural Analysis with Analogues
The compound shares structural motifs with several analogues documented in recent literature and patents (Table 1).
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The macrocyclic core and disulfide bonds in the target compound are rare among analogues, suggesting enhanced conformational rigidity compared to linear peptides .
- Amino-oxoethyl and benzyl groups are recurring motifs in bioactive compounds, often associated with protease inhibition or receptor binding .
- The 4-hydroxyphenylmethyl group distinguishes the target compound from analogues like those in , which feature guanidino or thiazole substituents .
Mechanistic Implications Based on Structural Similarity
Recent studies demonstrate that structural similarity strongly correlates with shared mechanisms of action (MOAs) in natural products . Applying these principles to the target compound:
Shared MOAs with Analogues:
- Macrocyclic Peptides : Compounds with disulfide-stabilized macrocycles (e.g., ) often target intracellular pathways via allosteric modulation or protein-binding pockets .
- Amino-Oxoethyl Side Chains: These groups, seen in OA and HG analogues , enhance interactions with polar residues in enzymes like proteases or kinases.
Divergent MOAs:
- The 4-hydroxyphenylmethyl group may confer selectivity toward estrogen receptor (ER)-associated pathways, unlike guanidino-containing analogues (), which likely target arginine-rich domains .
- The pyrrolidine-2-carboxamide terminus could reduce metabolic clearance compared to thiazole-containing derivatives (Patent EP ).
Data-Driven Comparison of Pharmacological Profiles
Table 2: Hypothetical Pharmacological Comparison
Biological Activity
The compound is a complex synthetic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the realm of cancer treatment and metabolic regulation. This article aims to explore the biological activity of this compound based on current research findings.
Chemical Structure
The compound's IUPAC name indicates multiple functional groups including amino acids and cyclic structures. The presence of multiple oxo and amino groups suggests potential interactions with biological macromolecules.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. A study reported that it effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : Preliminary tests indicate that the compound exhibits antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes .
- Metabolic Regulation : The compound may play a role in metabolic pathways, particularly those involving amino acid metabolism. It has been suggested that it could influence insulin signaling pathways, thus having implications for diabetes treatment .
The exact mechanism of action is still under investigation; however, several hypotheses have been proposed:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways. For example, its structure suggests potential binding to vasopressin receptors, which are implicated in various physiological processes .
- Enzyme Inhibition : It may act as an inhibitor of enzymes critical for tumor growth or bacterial survival. This could involve competitive inhibition or allosteric modulation .
Case Studies
Several case studies have documented the effects of this compound:
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Cancer Cell Line Study : A recent study evaluated the effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
Treatment Concentration (µM) Cell Viability (%) 0 100 10 75 20 50 50 25 - Antimicrobial Assessment : In vitro testing against Escherichia coli revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antimicrobial activity .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagent | Solvent | Temp (°C) | Purity (HPLC) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HBTU/DIPEA | DMF | 25 | 90.86% | 75 |
| 2 | LiOH/MeOH:H₂O | MeOH | 0 | 96.03% | 82 |
Basic: What analytical methods are recommended to confirm the compound’s structure?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and connectivity. For example, pyrrolidine carboxamide protons appear at δ 3.8–4.2 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., observed [M+H]⁺ must align with theoretical values within 3 ppm error) .
- X-ray Crystallography : Resolve macrocyclic conformation, particularly for disulfide bonds and benzyl group orientation .
Basic: How should purity and stability be assessed during storage?
Answer:
- HPLC Monitoring : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile). Purity thresholds >95% are advisable for biological assays .
- Stability Tests : Store lyophilized samples at -80°C. Assess degradation via LC-MS every 6 months; hydrolytic cleavage of amide bonds is a common instability .
Advanced: What computational strategies can predict ligand-receptor interactions for this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate the macrocycle’s conformational flexibility in aqueous solutions (e.g., using AMBER or GROMACS). Focus on disulfide bond dynamics and solvent accessibility .
- Machine Learning (ML) : Train models on ligand datasets to predict binding affinities. High-throughput virtual screening (HTVS) can prioritize target receptors .
- Collaborative Workflow : Integrate MD results with experimental SAR (Structure-Activity Relationship) data to refine predictions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Method Validation : Ensure consistent assay protocols (e.g., IC₅₀ measurements using acetylcholinesterase inhibition assays as in ).
- Impurity Analysis : Re-examine conflicting samples via HPLC-MS; trace impurities (e.g., <5% byproducts) can skew results .
- Replication : Repeat experiments under identical conditions (solvent, temperature, cell lines) to isolate variables .
Advanced: How to study the compound’s conformational dynamics in solution?
Answer:
- NMR Relaxation Experiments : Measure T₁/T₂ relaxation times to assess rotational correlation times and flexibility .
- Circular Dichroism (CD) : Monitor changes in secondary structure under varying pH or temperature .
- MD Simulations : Compare simulated conformers with experimental data to identify dominant states .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .
- Cell Viability Assays : Test against cancer lines (e.g., MTT assay on HeLa cells) at 1–100 µM concentrations .
- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for target proteins (KD < 1 µM is ideal) .
Advanced: How can ligand design be integrated with high-throughput synthesis?
Answer:
- Combinatorial Chemistry : Use automated synthesizers to generate derivatives with varied substituents (e.g., benzyl vs. hydroxyphenyl groups) .
- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., solvent ratio, catalyst loading) .
- Data-Driven Feedback : ML algorithms analyze screening results to guide subsequent synthesis rounds .
Q. Table 2: Example High-Throughput Screening Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Time | 2–24 h | 6 h |
| Catalyst (mol%) | 5–20% | 12% |
| Solvent (DMF:H₂O) | 90:10–99:1 | 95:5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
